VPC-80051

Vue d'ensemble

Description

VPC-80051 : est un inhibiteur de petite molécule qui cible le domaine de liaison à l'ARN de la ribonucléoprotéine A1 nucléaire hétérogène. Ce composé a été découvert à l'aide d'une approche de découverte de médicaments assistée par ordinateur et est connu pour sa capacité à inhiber l'activité d'épissage de la ribonucléoprotéine A1 nucléaire hétérogène. Il a montré des résultats prometteurs en réduisant les niveaux d'ARN messager de la variante 7 du récepteur des androgènes dans les lignées cellulaires de cancer de la prostate résistant à la castration .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du VPC-80051 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de groupes fonctionnels nécessaires à son activité. La voie de synthèse exacte et les conditions de réaction sont propriétaires et n'ont pas été entièrement divulguées dans la littérature publique. il est connu que le composé est synthétisé en utilisant des techniques de synthèse organique standard, y compris l'utilisation de groupes protecteurs, de réactions de couplage et d'étapes de purification .

Méthodes de production industrielle : La production industrielle du this compound impliquerait probablement la mise à l'échelle du processus de synthèse en laboratoire. Cela inclut l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que la garantie que le processus est rentable et respectueux de l'environnement. L'utilisation d'équipements de synthèse automatisés et de réacteurs à écoulement continu pourrait être mise en œuvre pour atteindre une production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : VPC-80051 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans le this compound.

Substitution : Le composé peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée

Produits majeurs : Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites du this compound .

Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé d'outil pour étudier l'activité d'épissage de la ribonucléoprotéine A1 nucléaire hétérogène et son rôle dans divers processus biologiques.

Biologie : Aide à comprendre la régulation de l'épissage alternatif de l'ARN pré-messager et ses implications dans la biologie du cancer.

Médecine : Investigué pour ses applications thérapeutiques potentielles dans le traitement du cancer de la prostate résistant à la castration en réduisant les niveaux de la variante 7 du récepteur des androgènes.

Industrie : Utilisation potentielle dans le développement de nouveaux médicaments ciblant les protéines de liaison à l'ARN et les facteurs d'épissage

Mécanisme d'action

This compound exerce ses effets en interagissant directement avec le domaine de liaison à l'ARN de la ribonucléoprotéine A1 nucléaire hétérogène. Cette interaction inhibe l'activité d'épissage de la ribonucléoprotéine A1 nucléaire hétérogène, ce qui conduit à une réduction des niveaux d'ARN messager de la variante 7 du récepteur des androgènes. Le mécanisme d'action du composé implique la perturbation des interactions protéine-ARN nécessaires au processus d'épissage, modifiant ainsi la production d'isoformes d'épissage alternatif spécifiques au cancer .

Applications De Recherche Scientifique

Scientific Research Applications

- Targeting hnRNP A1: VPC-80051 is designed to target the RNA-binding domain (RBD) of hnRNP A1 . It has demonstrated the ability to bind directly to the UP1 RNA-binding domain of hnRNP A1 in vitro .

- Reduction of AR-V7 Levels: this compound reduces AR-V7 messenger levels in the 22Rv1 castration-resistant prostate cancer (CRPC) cell line . Treatment with this compound at 25 and 10 μM concentrations resulted in a reduction of AR-V7 levels comparable to that of quercetin .

- Drug Discovery: this compound serves as a prototype inhibitor of the hnRNP A1 splicing factor and is the first drug-like hnRNP A1 inhibitor discovered to date via computational approaches . It contains no PAINS (Pan-Assay Interference Compounds) moieties and has no documented experimental activities against any protein target .

Molecular Interactions

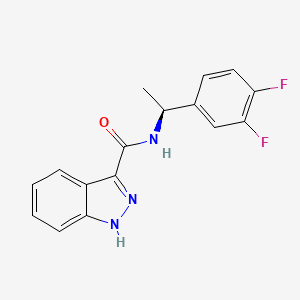

- Binding Mode: The chemical structure of this compound includes an indazole bicyclic aromatic moiety, a carboxamide linker, and a difluorophenyl ring. The indazole group forms π-π stacking interactions with Phe17 and His101, while the pyrazole ring forms three hydrogen bonds with the backbone of Val90 . A fourth hydrogen bond is formed between the amine hydrogen of the carboxamide linker and the backbone carbonyl of Val90 .

- Overlapping Interactions: The indazole moiety of this compound overlaps significantly with the 5' adenine in the X-ray structure, with a calculated RMSD of 2.85 Å . The difluorophenyl ring of this compound makes hydrophobic interactions with the aromatic ring of Phe59, as well as with the aliphatic side-chains of Arg92 and Lys15, overlapping with the guanine at the second position in the 5'-AG-3' recognition sequence with an RMSD of 2.82 Å .

Potential Clinical Applications

- Cancer Treatment: this compound could potentially improve the therapeutic effect of prostate cancer . Targeting the c-Myc/hnRNP A1/AR-V7 axis may be a viable strategy for the treatment of CRPC .

- Alternative Splicing Modulation: Targeting alternative splicing may offer opportunities for developing next-generation cancer-specific therapeutics .

*HnRNPA1 has been identified as a direct anti-cancer target of quercetin, a flavonoid abundantly present in plants .

*Esculetin, a coumarin derivative from several herbs, was shown to induce apoptosis of endometrial cancer cells by affecting the nucleocytoplasmic transport of the hnRNPA1-BCLXL/XIAP mRNA complex .

*HnRNPA1-specific single-stranded DNA aptamer, BC15, was developed as a potential drug candidate for hepatocarcinoma treatment .

*Tetracaine, a local anesthetic with potent anticancer effects, was reported to cause melanoma cell cycle arrest by driving hnRNPA1 accumulation at the nuclear envelope and weakening hnRNPA1 protein stability .

Limitations and Future Directions

- The difluorophenyl ring of this compound may not contribute substantially to the stabilization of the ligand due to the side chain of Arg92 undergoing larger fluctuations .

- Future NMR spectroscopy or X-ray crystallography structural studies may prove the binding mode of this compound to the hnRNP A1 RBD pocket .

- Further computational studies combined with biological validation may lead to the discovery of more potent and selective hnRNP A1 inhibitors . Combination studies with current anti-AR drugs or c-Myc inhibitors may provide synergistic or additive responses .

Mécanisme D'action

VPC-80051 exerts its effects by directly interacting with the RNA-binding domain of heterogeneous nuclear ribonucleoprotein A1. This interaction inhibits the splicing activity of heterogeneous nuclear ribonucleoprotein A1, leading to a reduction in the levels of androgen receptor variant 7 messenger RNA. The compound’s mechanism of action involves disrupting the protein-RNA interactions necessary for the splicing process, thereby altering the production of cancer-specific alternative splice isoforms .

Comparaison Avec Des Composés Similaires

Composés similaires :

Quercetine : Un flavonoïde naturel qui inhibe également l'activité d'épissage de la ribonucléoprotéine A1 nucléaire hétérogène, mais qui présente une faible solubilité et une faible biodisponibilité.

Autres inhibiteurs de petites molécules : Diverses autres petites molécules ont été développées pour cibler les protéines de liaison à l'ARN, mais le VPC-80051 est unique par sa spécificité et sa puissance contre la ribonucléoprotéine A1 nucléaire hétérogène

Unicité : this compound se distingue par sa forte spécificité pour le domaine de liaison à l'ARN de la ribonucléoprotéine A1 nucléaire hétérogène et sa capacité à réduire efficacement les niveaux de la variante 7 du récepteur des androgènes dans les lignées cellulaires de cancer de la prostate résistant à la castration. Cela en fait un outil précieux pour l'étude de l'épissage de l'ARN et un agent thérapeutique potentiel .

Activité Biologique

VPC-80051 is a novel small molecule inhibitor specifically designed to target the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1), a critical RNA-binding protein involved in the regulation of alternative pre-mRNA splicing. This compound has garnered attention for its potential therapeutic applications, particularly in the context of castration-resistant prostate cancer (CRPC), where hnRNP A1 plays a pivotal role in splicing regulatory circuits.

This compound was identified through computer-aided drug discovery as the first small molecule inhibitor targeting the RNA-binding domain (RBD) of hnRNP A1. The compound demonstrates a direct interaction with hnRNP A1, effectively altering its splicing activity. This interaction is crucial because hnRNP A1 is implicated in the production of the androgen receptor splice variant AR-V7, which is associated with CRPC progression.

In Vitro Studies

In vitro experiments have shown that this compound significantly reduces AR-V7 mRNA levels in the 22Rv1 CRPC cell line. Quantitative RT-PCR revealed that treatment with this compound at concentrations of 10 μM and 25 μM resulted in reductions of AR-V7 levels by approximately 79.55% and 66.20%, respectively, compared to control treatments with DMSO. These results were corroborated by Western blot analysis, confirming the compound's efficacy in modulating splicing outcomes linked to cancer progression .

Binding Affinity and Interaction Studies

The binding affinity of this compound for hnRNP A1 was evaluated using various methods, including Bio-Layer Interferometry (BLI) and molecular docking simulations. The Glide score for this compound was reported at −8.2 kcal/mol, indicating strong binding interactions primarily driven by hydrophobic forces. Further simulations using the MM/GBSA method estimated a binding free energy of −60.7 kcal/mol, suggesting that this compound maintains stable interactions within the binding site even under dynamic conditions .

Comparative Efficacy

To contextualize the effectiveness of this compound, it is essential to compare it with other known inhibitors like quercetin, which also targets hnRNP A1. Both compounds exhibited similar reductions in AR-V7 levels; however, this compound demonstrated superior binding affinity and specificity towards the hnRNP A1 RBD, making it a promising candidate for further development .

Data Table: Summary of Biological Activity Findings

| Parameter | This compound | Quercetin |

|---|---|---|

| Concentration (μM) | 10 | 10 |

| **AR-V7 Reduction (%) | 79.55 | 62.25 |

| Concentration (μM) | 25 | 25 |

| **AR-V7 Reduction (%) | 66.20 | 71.15 |

| Binding Glide Score (kcal/mol) | -8.2 | Not specified |

| Binding Free Energy (kcal/mol) | -60.7 | -57.9 |

Case Studies and Research Findings

Several studies have explored the implications of this compound on cancer biology:

- Study on CRPC Cell Lines : Research indicated that this compound not only inhibits AR-V7 production but also reduces cell viability in CRPC models, suggesting potential dual functionality as an anti-cancer agent .

- Mechanistic Insights : Further investigations into the mechanistic pathways revealed that this compound's modulation of hnRNP A1 impacts downstream signaling pathways associated with tumor growth and survival .

- Potential for Combination Therapy : Given its mechanism of action, there is potential for combining this compound with other therapeutic agents targeting different aspects of CRPC biology to enhance treatment efficacy and overcome resistance mechanisms .

Propriétés

IUPAC Name |

N-[(1S)-1-(3,4-difluorophenyl)ethyl]-1H-indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3O/c1-9(10-6-7-12(17)13(18)8-10)19-16(22)15-11-4-2-3-5-14(11)20-21-15/h2-9H,1H3,(H,19,22)(H,20,21)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHNHGGJTMFAQP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)F)NC(=O)C2=NNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)F)F)NC(=O)C2=NNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.